molecular formula C8H15ClO3 B12292825 1-Chloroethyl 2,2-dimethylpropyl carbonate CAS No. 103418-34-4

1-Chloroethyl 2,2-dimethylpropyl carbonate

Cat. No.: B12292825
CAS No.: 103418-34-4
M. Wt: 194.65 g/mol
InChI Key: FVCPBQHMWYOXCV-UHFFFAOYSA-N
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Description

Carbonic acid, 1-chloroethyl 2,2-dimethylpropyl ester is an organic compound with the molecular formula C8H15ClO3. It is a type of carbonate ester, which consists of a carbonyl group flanked by two alkoxy groups. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of carbonic acid, 1-chloroethyl 2,2-dimethylpropyl ester typically involves the esterification of carbonic acid with the corresponding alcohols. One common method is the reaction of carbonic acid with 1-chloroethanol and 2,2-dimethylpropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester and the removal of water .

Industrial Production Methods

In industrial settings, the production of carbonate esters like carbonic acid, 1-chloroethyl 2,2-dimethylpropyl ester can be achieved through phosgenation, where phosgene reacts with the corresponding alcohols. This method is efficient and widely used in the large-scale production of carbonate esters .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 1-chloroethyl 2,2-dimethylpropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding alcohols, carbonic acid, and other carbonate esters.

Scientific Research Applications

Carbonic acid, 1-chloroethyl 2,2-dimethylpropyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which carbonic acid, 1-chloroethyl 2,2-dimethylpropyl ester exerts its effects involves the interaction of its ester group with various molecular targets. The ester group can undergo hydrolysis, releasing the corresponding alcohols and carbonic acid, which can then participate in further biochemical reactions. The molecular targets and pathways involved include enzyme active sites and protein binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonic acid, 1-chloroethyl 2,2-dimethylpropyl ester is unique due to its specific ester group configuration, which imparts distinct reactivity and applications compared to other carbonate esters

Properties

CAS No.

103418-34-4

Molecular Formula

C8H15ClO3

Molecular Weight

194.65 g/mol

IUPAC Name

1-chloroethyl 2,2-dimethylpropyl carbonate

InChI

InChI=1S/C8H15ClO3/c1-6(9)12-7(10)11-5-8(2,3)4/h6H,5H2,1-4H3

InChI Key

FVCPBQHMWYOXCV-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)OCC(C)(C)C)Cl

Origin of Product

United States

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